molecular formula C17H32N2O2SSn B174660 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine CAS No. 122476-85-1

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine

Cat. No.: B174660
CAS No.: 122476-85-1
M. Wt: 447.2 g/mol
InChI Key: RRHTVQOGUAOHDR-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a methylsulfonyl group at the second position and a tributylstannyl group at the fifth position. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other groups through Stille coupling reactions.

    Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Stille Coupling Reactions: These reactions typically involve palladium catalysts and organohalides as reagents.

    Oxidation Reactions: Oxidizing agents such as oxone are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions can produce a variety of substituted pyrimidines depending on the organohalide used.

Scientific Research Applications

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine in chemical reactions involves the activation of the stannyl group by palladium catalysts, facilitating the formation of carbon-carbon bonds. The methylsulfonyl group can also participate in various reactions, contributing to the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is unique due to the presence of both the methylsulfonyl and tributylstannyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tributyl-(2-methylsulfonylpyrimidin-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHTVQOGUAOHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376860
Record name 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122476-85-1
Record name 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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